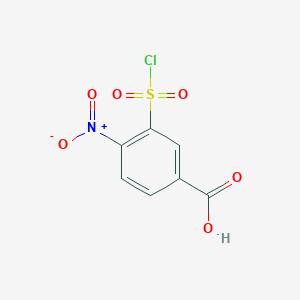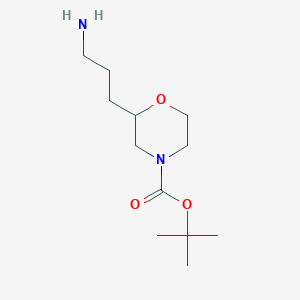
3-(Chlorosulfonyl)-4-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chlorosulfonyl)-4-nitrobenzoic acid is an organic compound with the molecular formula C7H4ClNO6S. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorosulfonyl group at the third position and a nitro group at the fourth position. This compound is known for its reactivity and is used in various chemical synthesis processes.
作用機序
Target of Action
It’s known that sulfonyl halides, such as 3-(chlorosulfonyl)-4-nitrobenzoic acid, are often used in organic synthesis due to their reactivity . They can react with a variety of nucleophiles, making them useful for creating a wide range of compounds .
Mode of Action
The mode of action of this compound involves its reactivity as a sulfonyl halide. In the presence of a nucleophile, the sulfur-chlorine bond can be broken, leading to the substitution of the chlorine atom . This allows the compound to participate in various chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
It’s known that sulfonyl halides can participate in various chemical reactions, potentially affecting a wide range of biochemical pathways depending on the specific context .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific reactions it undergoes. As a sulfonyl halide, it can react with a variety of nucleophiles, leading to the formation of new compounds . The specific effects would therefore depend on the nature of these compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nucleophiles can trigger reactions, while factors such as pH and temperature can affect the rate of these reactions . Additionally, the compound’s reactivity suggests that it may be sensitive to moisture .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)-4-nitrobenzoic acid typically involves the chlorosulfonation of 4-nitrobenzoic acid. The process can be summarized as follows:
Chlorosulfonation: 4-nitrobenzoic acid is treated with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out at a temperature range of 0-5°C to prevent decomposition and ensure high yield.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as methanol or ethanol, to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Chlorosulfonation: Using industrial reactors, 4-nitrobenzoic acid is chlorosulfonated with chlorosulfonic acid.
Continuous Purification: The product is continuously purified using industrial crystallizers and filtration systems to ensure high purity and yield.
化学反応の分析
Types of Reactions
3-(Chlorosulfonyl)-4-nitrobenzoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) in acidic conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of 4-nitrobenzoic acid and sulfur dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used under mild to moderate conditions.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) is a typical reducing agent.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or water can be used for hydrolysis.
Major Products Formed
Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.
Amino Derivatives: Formed from the reduction of the nitro group.
4-Nitrobenzoic Acid: Formed from hydrolysis.
科学的研究の応用
3-(Chlorosulfonyl)-4-nitrobenzoic acid has several applications in scientific research:
Chemical Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the preparation of sulfonamide derivatives, which have potential biological activities such as antibacterial and antifungal properties.
Material Science: It is used in the modification of polymers and other materials to introduce sulfonyl and nitro functionalities, enhancing their properties.
類似化合物との比較
Similar Compounds
4-(Chlorosulfonyl)benzoic acid: Similar structure but lacks the nitro group.
3-(Chlorosulfonyl)benzoic acid: Similar structure but lacks the nitro group.
4-Nitrobenzoic acid: Lacks the chlorosulfonyl group.
Uniqueness
3-(Chlorosulfonyl)-4-nitrobenzoic acid is unique due to the presence of both chlorosulfonyl and nitro groups on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
3-chlorosulfonyl-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO6S/c8-16(14,15)6-3-4(7(10)11)1-2-5(6)9(12)13/h1-3H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBCHHVCBIGZJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871243-31-1 |
Source


|
| Record name | 3-(chlorosulfonyl)-4-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-benzyl-3-[(4-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2823398.png)


![7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2823403.png)
![6-[(6-Chloro-3-pyridinyl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2823405.png)
![2-((6-((3,4-dimethoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2823407.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2823408.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2823409.png)


![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2823412.png)

![4-(1H-indol-3-yl)-6-[4-(propan-2-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one](/img/structure/B2823414.png)
